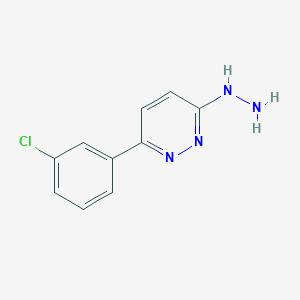

6-(m-Chlorophenyl)-3-hydrazinopyridazine

Overview

Description

6-(m-Chlorophenyl)-3-hydrazinopyridazine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 6-(m-Chlorophenyl)-3-hydrazinopyridazine is often achieved through a straightforward reaction involving hydrazine derivatives and pyridazine precursors. This compound serves as a building block for creating more complex heterocyclic structures, particularly triazolopyridines, which are known for their diverse biological activities.

Table 1: Synthesis Methods for Triazolopyridine Derivatives

| Method | Description | Yield |

|---|---|---|

| One-pot synthesis | Combines hydrazinopyridine with aromatic aldehydes | High |

| Acylation followed by cyclization | Involves acylation of hydrazinopyridine | Moderate to high |

| Microwave-assisted synthesis | Utilizes microwave energy to enhance reaction rates | High |

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models.

Structure-Activity Relationship (SAR) Studies

The understanding of the structure-activity relationship is crucial in optimizing the efficacy of this compound derivatives. SAR studies have identified key functional groups that enhance biological activity while minimizing toxicity.

Table 2: Key Structural Modifications and Their Effects

Case Studies

Several case studies illustrate the application of this compound in drug development:

- Case Study 1 : A study evaluated the anticancer properties of synthesized derivatives against breast cancer cell lines. Results indicated significant inhibition of cell growth, correlating with specific structural modifications.

- Case Study 2 : Research focused on the antimicrobial activity of various derivatives against resistant bacterial strains, demonstrating promising results that could lead to new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(m-chlorophenyl)-3-hydrazinopyridazine, and what are their critical reaction conditions?

The compound is typically synthesized via hydrazine substitution on a chloropyridazine precursor. For example, refluxing 6-chloro-3-(m-chlorophenyl)pyridazine with hydrazine hydrate in ethanol for 3 hours yields the hydrazine derivative after recrystallization (65% yield) . Key parameters include solvent choice (absolute ethanol for solubility control), stoichiometric excess of hydrazine (1:1 molar ratio), and reaction temperature (reflux at ~78°C). Alternative routes may involve microwave-assisted synthesis for reduced reaction times, as demonstrated for structurally similar pyridazines .

Q. How can researchers characterize the purity and structural integrity of this compound?

Essential characterization methods include:

- IR spectroscopy : Confirmation of the hydrazine (-NH-NH2) moiety via N-H stretching (3100–3300 cm⁻¹) and C=N absorption (~1610 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and bond angles, as shown for analogous hydrazinopyridazine derivatives (e.g., C–N bond lengths of ~1.36 Å and dihedral angles between aryl and pyridazine rings) .

- NMR spectroscopy : ¹H NMR signals for the hydrazine proton (δ 8.5–9.0 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for hydrazinopyridazine derivatives across studies?

Discrepancies in IR or NMR data often arise from tautomerism (e.g., hydrazone vs. azo forms) or solvent effects. For example:

- In IR, C=N absorption shifts (~1610–1630 cm⁻¹) may indicate tautomeric equilibria influenced by crystallinity .

- ¹H NMR solvent effects: Hydrazine proton signals broaden in DMSO-d6 due to hydrogen bonding, whereas CDCl3 may stabilize specific tautomers . Methodological solution : Use combined techniques (e.g., VT-NMR to monitor tautomerism) and computational DFT calculations to predict dominant forms .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >60% .

- Catalytic additives : Use of acetic acid or K₂CO₃ to accelerate hydrazine substitution, as shown in analogous pyridazine systems .

- Purification : Recrystallization from ethanol/water (7:3 v/v) improves purity (>98%) by removing unreacted hydrazine .

Q. What pharmacological mechanisms are associated with 3-hydrazinopyridazine derivatives, and how can they be studied?

- Vasodilation : Hydralazine-like activity via nitric oxide (NO) release, measured using aortic ring assays .

- β-Adrenergic modulation : Derivatives with alkylamino side chains (e.g., ISF 3382) show dual vasodilation and β-blocking activity, assessed via radioligand binding assays (e.g., ³H-CGP 12177 for β-receptors) .

- Toxicity screening : Acute toxicity studies in rodents (LD50 determination) and Ames tests for mutagenicity .

Q. How does the reactivity of the hydrazine group in this compound influence its derivatization?

The hydrazine moiety enables:

- Condensation reactions : With aldehydes/ketones to form hydrazones (e.g., cyclopentylidene derivatives, confirmed by X-ray) .

- Heterocycle formation : Reacting with CS₂ or isothiocyanates yields thiadiazoles or triazoles, respectively, under alkaline conditions .

- Metal coordination : Forms complexes with Cu(II) or Fe(III), characterized by UV-Vis and EPR spectroscopy .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

Properties

CAS No. |

66548-98-9 |

|---|---|

Molecular Formula |

C10H9ClN4 |

Molecular Weight |

220.66 g/mol |

IUPAC Name |

[6-(3-chlorophenyl)pyridazin-3-yl]hydrazine |

InChI |

InChI=1S/C10H9ClN4/c11-8-3-1-2-7(6-8)9-4-5-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |

InChI Key |

ZSLZEMNLILRXLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)NN |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.